(2-Bromobenzyl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(2-bromophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFQSVZYPCIEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution
- (4-Bromobenzyl)hydrazine dihydrochloride (CAS: 1349715-79-2): Similarity Score: 1.00 . However, the electron-withdrawing effect may reduce nucleophilicity of the hydrazine group.
(3-Bromobenzyl)hydrazine dihydrochloride (CAS: 45811-94-7):
Halogen-Substituted Analogs
- (2-Fluorobenzyl)hydrazine hydrochloride (CAS: 1216246-45-5): Molecular Formula: C₇H₁₀ClFN₂ . Fluorine’s electronegativity increases the compound’s polarity compared to bromine analogs, enhancing solubility in aqueous media.
[(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine hydrochloride (CAS: 1171609-88-3):
Aryl vs. Alkyl Hydrazine Derivatives
(2-Phenylethyl)hydrazine dihydrochloride (CAS: 16904-30-6):
- 1,2-Dimethylhydrazine dihydrochloride: A known carcinogen, this alkyl-substituted hydrazine induces angiosarcomas and hepatic tumors in animal models. Its toxicity contrasts sharply with the aryl-substituted bromobenzyl derivative, underscoring the role of substituents in metabolic pathways .
Complex Hydrazine Derivatives
- N-{2-[(2E)-2-(2-Bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dichlorobenzamide: This Schiff base derivative incorporates a benzamide moiety, expanding its applications in metal coordination chemistry. The conjugated system may enhance UV-Vis absorbance properties, useful in analytical chemistry .
3-Trifluoromethylpyrazoles (from chromone reactions) :
- Hydrazine dihydrochloride reacts with trifluoroacetonyl chromones to form these heterocycles. The presence of bromine in this compound may similarly facilitate cyclization reactions, though yields depend on substituent positions .
Preparation Methods
Reaction Mechanism and Optimization
The most direct route involves reacting 2-bromobenzyl chloride or bromide with anhydrous hydrazine in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism, where hydrazine acts as a bifunctional nucleophile.
Reaction Conditions:
- Solvent: Ethanol or tetrahydrofuran (THF) at 0–5°C
- Molar Ratio: 1:1.2 (2-bromobenzyl bromide to hydrazine)
- Duration: 6–8 hours under nitrogen atmosphere
Yields typically range from 65–78%, with side products including bis-(2-bromobenzyl)hydrazine due to overalkylation. Table 1 compares outcomes across solvent systems.
Table 1: Solvent Effects on Nucleophilic Substitution
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 0 | 68 | 92 |
| THF | -5 | 75 | 89 |
| Dichloromethane | 25 | 42 | 76 |
Lower temperatures in THF suppress di-substitution but require longer reaction times. Ethanol offers a balance between yield and practicality for industrial-scale synthesis.
Acidification and Salt Formation
The free base (2-bromobenzyl)hydrazine is converted to its dihydrochloride salt by bubbling hydrogen chloride gas through an anhydrous ether solution. Excess HCl (2.2 equivalents) ensures complete protonation, followed by crystallization at −20°C. The product exhibits hygroscopicity, necessitating storage in moisture-resistant containers under inert gas.
Reductive Amination of 2-Bromobenzaldehyde
Catalytic Hydrogenation Approach
This two-step method involves condensing 2-bromobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by reduction using hydrogen gas over a palladium catalyst.
Key Steps:
- Hydrazone Formation:
- 2-Bromobenzaldehyde (1 eq) + hydrazine hydrate (1.1 eq) in methanol, refluxed for 3 hours.
- Intermediate isolated via vacuum filtration (yield: 85–90%).
- Reduction:
- Hydrazone (1 eq) dissolved in ethanol with 10% Pd/C (5 wt%).
- Hydrogen gas at 3 atm, 50°C, 12 hours.
- Post-reduction acidification with HCl yields the dihydrochloride salt.
Table 2: Reductive Amination Performance Metrics
| Catalyst | H₂ Pressure (atm) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd/C | 3 | 72 | 88 |
| Raney Ni | 5 | 65 | 82 |
| PtO₂ | 2 | 68 | 85 |
Pd/C provides optimal selectivity despite higher catalyst costs. Raney nickel introduces trace metal contaminants, complicating purification.
Hydrolysis of Protected Hydrazine Derivatives
Gabriel Synthesis Variant
A phthalimide-protected precursor is synthesized by reacting 2-bromobenzyl bromide with potassium phthalimide. Subsequent hydrolysis with hydrazine hydrate releases the free hydrazine.
Procedure:
- Protection:
- 2-Bromobenzyl bromide + potassium phthalimide in DMF, 80°C, 4 hours.
- Yield: 89%
- Deprotection:
- Phthalimide intermediate + hydrazine hydrate in ethanol, refluxed for 6 hours.
- Acidification with HCl yields the dihydrochloride salt (total yield: 61%).
This method avoids overalkylation but requires additional steps for phthalimide removal, increasing production time.
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 89 | High | 1.0 |
| Reductive Amination | 72 | 88 | Moderate | 1.4 |
| Gabriel Synthesis | 61 | 95 | Low | 2.1 |
Nucleophilic substitution is preferred for industrial applications due to its simplicity, while the Gabriel synthesis offers higher purity for analytical standards.
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